molecular formula C17H28ClN B15246896 4-((1S,4r)-4-pentylcyclohexyl)anilinehydrochloride

4-((1S,4r)-4-pentylcyclohexyl)anilinehydrochloride

Katalognummer: B15246896
Molekulargewicht: 281.9 g/mol
InChI-Schlüssel: PASRNZHUXMOMNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((1S,4r)-4-pentylcyclohexyl)anilinehydrochloride is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound is characterized by its cyclohexyl ring substituted with a pentyl group and an aniline moiety, forming a hydrochloride salt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1S,4r)-4-pentylcyclohexyl)anilinehydrochloride typically involves a multi-step process. The initial step often includes the preparation of the cyclohexyl ring with the desired stereochemistry. This is followed by the introduction of the pentyl group and the aniline moiety. The final step involves the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-((1S,4r)-4-pentylcyclohexyl)anilinehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aniline moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

4-((1S,4r)-4-pentylcyclohexyl)anilinehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and the development of new materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 4-((1S,4r)-4-pentylcyclohexyl)anilinehydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, depending on the context and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-((1S,4r)-4-propylcyclohexyl)anilinehydrochloride
  • 4-((1S,4r)-4-butylcyclohexyl)anilinehydrochloride

Uniqueness

4-((1S,4r)-4-pentylcyclohexyl)anilinehydrochloride is unique due to its specific substitution pattern and stereochemistry. This uniqueness can result in distinct physical and chemical properties, as well as specific biological activities that differentiate it from similar compounds.

Eigenschaften

Molekularformel

C17H28ClN

Molekulargewicht

281.9 g/mol

IUPAC-Name

4-(4-pentylcyclohexyl)aniline;hydrochloride

InChI

InChI=1S/C17H27N.ClH/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16;/h10-15H,2-9,18H2,1H3;1H

InChI-Schlüssel

PASRNZHUXMOMNO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.